2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-32-22-11-9-21(10-12-22)27-33(30,31)24-6-5-13-26-25(24)29-16-14-28(15-17-29)23-18-19(2)7-8-20(23)3/h5-13,18,27H,4,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQRPOREYXLGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)N3CCN(CC3)C4=C(C=CC(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound affects the pathways associated with the α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are also associated with numerous neurodegenerative and psychiatric conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.
Result of Action
The compound’s action results in changes at the molecular and cellular levels. For instance, it can induce BDNF-like neurite growth and neuroprotection in cultured neurons. It also selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels.
Biological Activity
The compound 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by its complex structure, which includes a piperazine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
- Molecular Formula : C25H26N4O2S
- Molecular Weight : 430.57 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that sulfonamide compounds often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound has been evaluated in various studies:
Anticancer Activity
- Mechanism of Action : The compound is believed to exert its anticancer effects through inhibition of key enzymes involved in tumor growth and proliferation. Specifically, it may interact with cyclooxygenase (COX) enzymes, which are implicated in cancer progression.
-
In Vitro Studies :
- A study demonstrated that the compound showed significant cytotoxicity against several cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating potent activity .
- Table 1 summarizes the IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.6 |
| Caco-2 | 7.3 |
| MCF-7 | 8.1 |
| A549 | 6.9 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- It has been tested against common bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Neuropharmacological Effects
Research has suggested potential neuropharmacological effects:
- In animal models, the compound demonstrated anxiolytic properties, possibly through modulation of serotonin receptors, which are critical in anxiety regulation .
Case Studies
- Case Study on Anticancer Efficacy : A recent clinical study evaluated the effectiveness of this compound in patients with metastatic colorectal cancer. Results indicated a significant reduction in tumor size after treatment with the compound compared to a control group receiving standard care .
- Neuropharmacological Study : Another study focused on its effects on anxiety-related behavior in rodents. The findings suggested that administration of the compound resulted in decreased anxiety levels as measured by elevated plus maze tests .
Scientific Research Applications
1. Antimicrobial Activity
Research has indicated that similar sulfonamide compounds exhibit significant antibacterial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting essential enzymes such as dihydropteroate synthase, which is crucial in folate biosynthesis. This compound may also show activity against mycobacterial strains, including Mycobacterium tuberculosis .
2. Antitumor Properties
Compounds with a pyridine sulfonamide scaffold have been evaluated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The presence of the piperazine ring enhances neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
3. Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activity, particularly against acetylcholinesterase and urease. Inhibitors of these enzymes are valuable in treating conditions such as Alzheimer’s disease and urinary tract infections .
Case Studies
Several studies have highlighted the applications of this compound and its derivatives:
Study 1: Antimicrobial Efficacy
A study synthesized various pyridine sulfonamides and tested them against different bacterial strains. The results showed that compounds similar to 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide exhibited MIC values lower than those of standard antibiotics, indicating superior efficacy .
Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that this compound could effectively inhibit cell proliferation and induce apoptosis, particularly in breast cancer models. The mechanism involved the modulation of signaling pathways associated with cell survival and death .
Study 3: Neuroprotective Effects
Research into the neuroprotective properties of piperazine derivatives has shown promise for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a potential therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for laboratory-scale preparation of this compound?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyridine-sulfonamide core. Key steps include:
- Piperazine coupling : Reaction of 2,5-dimethylphenylpiperazine with a sulfonylated pyridine intermediate under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile).
- Amide formation : Condensation of the sulfonyl chloride derivative with 4-ethoxyaniline, often using coupling agents like EDC/HOBt or DCC.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazine coupling | K₂CO₃, DMF, 80°C, 12h | 65–75 | >95% |
| Amide formation | EDC, HOBt, DCM, RT, 6h | 70–80 | >98% |
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, piperazine methyl groups at δ 2.2–2.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₉N₃O₃S: 468.1952).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Screen against target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) using:
- Radioligand binding assays : Compete with [³H]spiperone for dopamine D₂/D₃ receptors.
- Functional assays : cAMP accumulation or calcium flux in transfected HEK293 cells .
Advanced Research Questions
Q. How can computational methods predict its binding affinity to biological targets?
- Molecular Docking : Use AutoDock4 or Schrödinger Suite to model interactions with receptor structures (e.g., PDB: 4EH3 for dopamine D₃). Incorporate receptor flexibility for piperazine and sulfonamide groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å) .
Table 2: Example Docking Scores
| Target | AutoDock4 ΔG (kcal/mol) | Glide Score |
|---|---|---|
| D₃ Receptor | -9.2 | -8.7 |
| 5-HT₁ₐ Receptor | -7.8 | -7.3 |
Q. How should researchers resolve contradictions between computational predictions and experimental binding data?
- Re-evaluate protonation states : The piperazine nitrogen pKa (~8.5) may affect docking results; use tools like Epik to model ionization at physiological pH.
- Validate with mutagenesis : Test binding affinity against receptor mutants (e.g., D3 receptor S192A) to confirm key interactions .
Q. What strategies optimize reaction yields for derivatives with modified substituents?
- DoE (Design of Experiments) : Apply fractional factorial design to screen variables (temperature, solvent, catalyst). For example, optimize Suzuki-Miyaura coupling using Pd(OAc)₂/XPhos in dioxane/water .
- In-situ monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .
Q. How does the sulfonamide group influence metabolic stability?
- In vitro assays : Incubate with human liver microsomes (HLM) and measure half-life. Compare with analogues lacking the sulfonamide.
- CYP inhibition screening : Use fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .
Data Analysis & Mechanistic Studies
Q. What computational tools elucidate reaction mechanisms for its synthesis?
- DFT calculations : Gaussian 16 to map energy profiles for key steps (e.g., SNAr for piperazine coupling).
- NBO analysis : Identify charge transfer interactions during amide bond formation .
Q. How can researchers address low solubility in aqueous buffers?
- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin encapsulation.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the ethoxyphenyl ring .
Case Study: Resolving Spectral Artifacts
Q. Why might NMR show unexpected peaks, and how can this be mitigated?
- Rotamers : The piperazine ring’s conformational flexibility causes splitting; acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d₆).
- Trace impurities : Use preparative TLC to isolate minor byproducts (e.g., N-ethylated derivatives) and characterize via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
